molecular formula C18H15F3N2O2S B2467551 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 866010-60-8

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2467551
CAS No.: 866010-60-8
M. Wt: 380.39
InChI Key: AKQCKNGCQIGRTL-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound that features a pyrrole ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The pyrrole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-2-(1H-pyrrol-1-yl)ethanone
  • 4-(trifluoromethyl)benzenesulfonamide
  • N-(2-pyrrolyl)benzenesulfonamide

Uniqueness

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrrole ring contributes to its biological activity .

Properties

IUPAC Name

4-methyl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-13-4-7-15(8-5-13)26(24,25)22-16-12-14(18(19,20)21)6-9-17(16)23-10-2-3-11-23/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQCKNGCQIGRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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